1-(piperidin-1-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
Description
1-(Piperidin-1-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a heterocyclic compound featuring a piperidine ring linked via a ketone group to a 1,3,4-oxadiazole scaffold substituted with a thiophene moiety. The compound’s synthesis typically involves nucleophilic substitution reactions between oxadiazole-thiol intermediates and α-haloketones, as demonstrated in similar derivatives .
Properties
IUPAC Name |
1-piperidin-1-yl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c17-11(16-6-2-1-3-7-16)9-20-13-15-14-12(18-13)10-5-4-8-19-10/h4-5,8H,1-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXFAOSUPLKINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(piperidin-1-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a novel chemical entity that combines piperidine and 1,3,4-oxadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 270.34 g/mol. The structure includes a piperidine ring attached to an oxadiazole moiety with a thiophene substituent, which may enhance its biological activity through specific interactions with biological targets.
Antimicrobial Activity
Research has shown that derivatives of the 1,3,4-oxadiazole core exhibit significant antimicrobial properties. For instance:
- A study demonstrated that synthesized compounds containing the oxadiazole structure showed better activity against Gram-positive bacteria compared to Gram-negative bacteria . Specifically, compounds were effective against Bacillus cereus , Bacillus thuringiensis , and Bacillus ehimensis .
- In vitro tests indicated that certain derivatives had minimum inhibitory concentrations (MIC) values significantly lower than standard antibiotics, suggesting potential as new antimicrobial agents.
Anticancer Activity
The anticancer potential of compounds containing piperidine and oxadiazole has been extensively studied:
- A series of compounds were evaluated against various cancer cell lines (HCT116, MCF7, HUH7) using the NCI-60 sulforhodamine B assay. Notably, some compounds exhibited IC50 values lower than 20 µM against liver carcinoma cell lines (HUH7), outperforming traditional chemotherapeutics like 5-fluorouracil (5-FU) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5d | HUH7 | 10.1 |
| 5c | HUH7 | 18.78 |
| Reference | 5-FU | ~20 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways:
- Thymidylate synthase (TS) : Compounds have been identified as potent inhibitors of TS, an enzyme crucial for DNA synthesis. This inhibition leads to reduced proliferation in cancer cells .
Case Studies
Several studies highlight the efficacy of the compound in various biological contexts:
- Antimicrobial Efficacy : In a comparative study involving synthesized oxadiazole derivatives, it was found that specific modifications to the piperidine structure could enhance antibacterial activity against resistant strains .
- Cytotoxicity Assessment : A comprehensive evaluation of cytotoxic effects on human cancer cell lines revealed that modifications to the thiophene group significantly impacted the overall activity and selectivity towards cancer cells .
Comparison with Similar Compounds
Piperidine Substitution Variations
Aryl Group Modifications
- 1-(4-Substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives (4a–g) :
These compounds exhibit cytotoxic activity against A549 lung cancer cells. Derivatives with 4-methoxyphenyl (IC₅₀: 12.5 µM) and phenyl (IC₅₀: 14.3 µM) substituents showed superior activity compared to halogenated variants (e.g., 4-fluoro: IC₅₀: 25.6 µM) . The target compound’s thiophene group may confer similar or enhanced activity due to sulfur’s electron-rich nature. - 1-(Naphthalen-1/2-yloxy)-2-{[5-(substituted)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone: Naphthyl-substituted derivatives demonstrated antioxidant activity (e.g., DPPH radical scavenging: 68–72% at 100 µM), suggesting that aryl bulkiness influences redox properties .
Functional Group Replacements
Oxadiazole Core Modifications
- 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-(3-trifluoromethylphenyl)piperazin-1-yl]ethanone (CAS: 785705-64-8): Replacement of thiophene with phenyl and introduction of a trifluoromethyl group on the piperazine ring enhances hydrophobicity and metabolic resistance. No cytotoxicity data are reported .
- 1-(Morpholin-4-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one (CAS: 460733-09-9): The morpholine ring and trimethoxyphenyl group improve solubility but may reduce blood-brain barrier penetration. This derivative is commercially available but lacks published bioactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
